Closantel Impurity F

Analytical Chemistry Pharmaceutical Impurity Profiling Regulatory Science

Method specificity for Closantel ANDA submissions demands the exact EP-listed impurity, not a structural analog. Closantel EP Impurity F provides the unique diiodobenzamide intact moiety essential for resolving this process impurity from the carboxylic acid degradation product (Impurity A). • Enables ICH Q2(R1) validation: distinct RT and MS signature for accurate spiking/recovery studies. • QC-ready: quantify against the EP specification limit (≤0.3%) for batch release. • Supplied with full characterization data; synthesis-on-demand available for larger quantities.

Molecular Formula C21H13Cl2I2NO3
Molecular Weight 652.05
CAS No. 50274-07-2
Cat. No. B602030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClosantel Impurity F
CAS50274-07-2
SynonymsN-[5-Chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodo-benzamide
Molecular FormulaC21H13Cl2I2NO3
Molecular Weight652.05
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H13Cl2I2NO3/c1-10-6-14(19(27)11-2-4-12(22)5-3-11)16(23)9-18(10)26-21(29)15-7-13(24)8-17(25)20(15)28/h2-9,28H,1H3,(H,26,29)
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Closantel EP Impurity F Reference Standard


Closantel Impurity F (CAS 50274-07-2), chemically defined as N-[5-Chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide, is a halogenated organic compound classified within the salicylanilide derivative family . It is officially designated as an impurity of the broad-spectrum anthelmintic agent Closantel and is specifically listed in the European Pharmacopoeia (EP) monograph for Closantel, hence the common designation 'Closantel EP Impurity F' [1]. This compound serves as a critical analytical reference standard for pharmaceutical method development, validation, and quality control applications during the manufacturing and regulatory assessment of Closantel active pharmaceutical ingredient (API) and finished dosage forms [1].

EP Monograph Identity

Designated Closantel EP Impurity F, traceable to official pharmacopeial monograph

Structural Distinction from Impurity A

Retains intact salicylanilide core, enabling resolution from the carboxylic acid degradation fragment

Method Development & QC Use

Supports HPLC and LC-MS method validation for impurity profiling and batch release testing

Why Closantel Impurity F Cannot Be Substituted


The use of alternative Closantel-related impurities or in-class compounds as substitutes for Closantel EP Impurity F is analytically and regulatorily invalid. Each impurity listed in a pharmacopeial monograph possesses a unique structural identity, resulting in distinct physicochemical properties and chromatographic behavior [1]. Closantel Impurity F is a fully halogenated amide derivative of the parent API, differentiating it from other specified impurities, such as the carboxylic acid fragment 'Impurity A' (2-Hydroxy-3,5-diiodobenzoic acid) [1]. This structural uniqueness translates to a specific retention time in HPLC systems and a unique mass spectrometric signature essential for accurate identification and quantification [2]. Substitution would compromise method specificity, leading to misidentification of impurity profiles, inaccurate quantification, and potential failure of regulatory submissions (e.g., ANDA) that demand strict compliance with official monograph standards [2].

Impurity A Substitution Invalidates Chromatographic Specificity

The carboxylic acid fragment (Impurity A) has a different retention time and polarity profile, leading to misidentification of impurity peaks.

Structural Differences Alter Mass Spectrometric Signature

The unique halogenation pattern and molecular mass of Impurity F (~652 g/mol) are absent in other related substances, compromising LC-MS peak assignment.

Non-Compendial Impurities Lack Regulatory Alignment

Only the EP-recognized Impurity F provides the regulatory benchmark required for ANDA submissions; internal impurities may not meet monograph specifications.

Closantel Impurity F vs. Related Impurities


Structural Difference from Impurity A

Closantel EP Impurity F is an amide derivative retaining the core salicylanilide structure of the parent drug, whereas Closantel EP Impurity A is the carboxylic acid fragment, 2-hydroxy-3,5-diiodobenzoic acid, formed via amide hydrolysis [1]. This fundamental chemical class difference provides a clear basis for analytical separation. In reversed-phase HPLC systems, the more lipophilic amide (Impurity F) will exhibit a significantly longer retention time compared to the acidic and more polar fragment (Impurity A), allowing for unambiguous identification and quantification in a single chromatographic run.

Structural Difference
Class-level
Amide (Impurity F) vs Carboxylic Acid (Impurity A)

Ensures HPLC resolution between process and degradation impurities.

Quantitative retention time difference not provided.

Analytical Chemistry Pharmaceutical Impurity Profiling Regulatory Science

Mass Spectrometry Confirmation

Closantel EP Impurity F is characterized by a defined molecular mass of 652.05 g/mol (C21H13Cl2I2NO3) [1], which is detectable via mass spectrometry and provides a unique identifier against other Closantel impurities. While the parent API Closantel (C22H14Cl2I2N2O2) has a molecular weight of 663.07 g/mol, the difference of ~11 mass units is sufficient for mass spectrometric resolution, enabling unequivocal identification and differentiation in LC-MS purity assessments [1].

Mass Confirmation
Reported
652.05 vs 663.07 g/mol (Δ ~11 Da)

Enables unequivocal LC-MS identification from parent API.

HRMS or standard LC-MS.

Analytical Chemistry Mass Spectrometry Pharmaceutical Analysis

Process Impurity vs. Metabolite Distinction

The primary metabolites of Closantel in mammals are two monoiodoclosantel isomers, formed via reductive monodeiodination in the liver [1], [2]. These metabolites constitute the major drug-related components in excreta (>90% fecal radioactivity is parent drug, with monoiodoclosantel isomers as the only detected metabolites) [1]. In contrast, Closantel Impurity F is a diiodo-substituted benzamide that retains both iodine atoms. This difference in the number of iodine substituents is critical: Impurity F originates from the synthetic process and is not a known mammalian metabolite . This class-level distinction—process impurity versus in vivo metabolite—has direct implications for the analytical strategy.

Process vs Metabolite
Class-level
Diiodo process impurity vs monoiodo metabolites

Differentiates synthetic impurity control from bioanalytical residue methods.

Iodine count critical for method orthogonality.

Metabolism Pharmaceutical Impurities Drug Development

Pharmacopeial vs. Non-Compendial Impurity

Closantel EP Impurity F is a designated impurity in the European Pharmacopoeia (EP) monograph for Closantel [1]. This official recognition provides a regulatory framework and a defined identity for this specific chemical entity. In contrast, a non-compendial impurity from an alternative manufacturing route, while potentially similar in structure, would lack this formal designation. The procurement and use of an EP-recognized impurity standard provides traceability to a regulatory benchmark, which is a critical factor for ANDA submissions and quality control protocols [2]. For example, a pharmaceutical manufacturer's internal specification for Closantel Sodium might set a limit of ≤0.3% for an 'Impurity F' and demonstrate a batch result of <0.28%, using a qualified reference standard .

Regulatory Status
Class-level
EP-designated; ≤0.3% QC limit reported

Provides regulatory benchmark for ANDA submissions.

Non-compendial impurities lack this recognition.

Regulatory Science Pharmaceutical Quality ANDAs

Primary Applications of Closantel Impurity F


Stability-Indicating HPLC Method Development

Procuring Closantel EP Impurity F is essential for developing and validating a stability-indicating HPLC method. Its unique chemical structure, an intact diiodobenzamide, allows for resolution from the major degradation product, Closantel EP Impurity A (the carboxylic acid fragment) [1]. Spiking studies with Impurity F demonstrate method specificity and accuracy for quantifying this process-related impurity, ensuring the method is fit for ICH Q2(R1) validation and subsequent use in stability studies for ANDA submissions [2].

QC Release Testing of Closantel

As a European Pharmacopoeia-designated impurity, Closantel Impurity F serves as a qualified reference standard in routine QC laboratories. By comparing the retention time and peak area of a sample injection to a certified reference standard of Impurity F, analysts can accurately identify and quantify its presence in Closantel API and finished product batches against established specification limits (e.g., ≤0.3%) [1]. This ensures batch-to-batch consistency and regulatory compliance, directly supporting product release for commercial use [1].

Forced Degradation Differentiation Studies

Closantel Impurity F is a process impurity, not a known mammalian metabolite [1]. It is distinct from the monoiodoclosantel isomers formed via metabolism [2], [3]. In forced degradation studies (e.g., thermal, oxidative, hydrolytic stress), a reference standard of Impurity F allows analysts to confirm its presence and stability. Critically, it helps differentiate it from new degradation peaks that may appear, enabling a comprehensive understanding of the drug substance's overall impurity profile and ensuring that stability-indicating methods can track all relevant species [2].

LC-MS Method for Impurity Monitoring

The specific molecular mass of Closantel Impurity F (652.05 g/mol) [1] provides a clear mass-to-charge (m/z) target for LC-MS method development. This allows for the creation of highly sensitive and selective Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods for its quantification at trace levels in complex matrices. This application is particularly valuable for supporting advanced pharmaceutical development, where detailed impurity tracking is required by regulators.

Application
Selection Property
Validation Focus
Stability-Indicating HPLC Method Development
Chromatographic Resolution from Degradation Products
Peak purity and specificity per ICH Q2(R1)
QC Release Testing of Closantel
Pharmacopeial Identity and Limit Control
Quantitative accuracy against certified standard
Forced Degradation Differentiation Studies
Process Impurity vs. Metabolite Distinction
Stability-indicating specificity across stress conditions
LC-MS Impurity Monitoring
Unique Mass for Selective Detection
MRM method sensitivity and matrix selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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